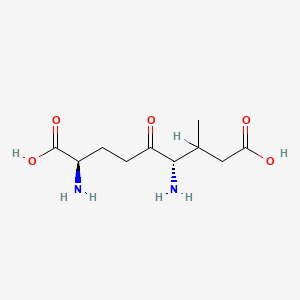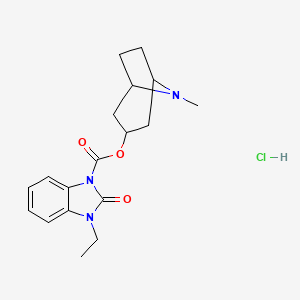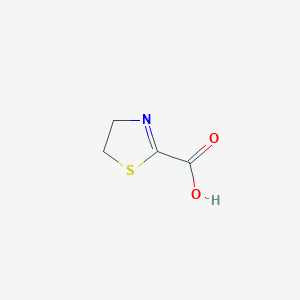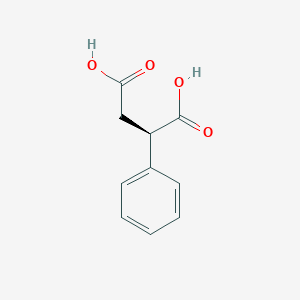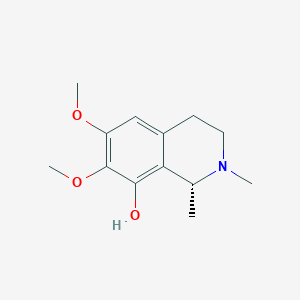
(-)-Pellotine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Pellotine is a member of isoquinolines.
Aplicaciones Científicas De Investigación
For a thorough understanding of any compound, including (-)-Pellotine, it's important to consider broader scientific principles and methodologies that might be applicable. Research in related fields, such as pharmacogenetics, single-subject experimental research, and the ethics of scientific research, can provide insight into how compounds like (-)-Pellotine are studied and understood.
Pharmacogenetics Research : The NIH Pharmacogenetics Research Network focuses on correlating drug response with genetic variation, potentially relevant to understanding how different individuals might react to (-)-Pellotine (Giacomini et al., 2007).
Single-Subject Experimental Research : This method is often used in special education and behavioral analysis to evaluate the effectiveness of treatments, which could be applicable to studying the effects of (-)-Pellotine (Rakap, 2015).
Ethics in Scientific Research : Ethical considerations are paramount in any research, including those involving (-)-Pellotine. The debates and guidelines surrounding the use of animals in research, for example, are crucial for understanding the ethical landscape in which (-)-Pellotine research would occur (Festing & Wilkinson, 2007).
Propiedades
Nombre del producto |
(-)-Pellotine |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
(1R)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-8-ol |
InChI |
InChI=1S/C13H19NO3/c1-8-11-9(5-6-14(8)2)7-10(16-3)13(17-4)12(11)15/h7-8,15H,5-6H2,1-4H3/t8-/m1/s1 |
Clave InChI |
NKHMWHLJHODBEP-MRVPVSSYSA-N |
SMILES isomérico |
C[C@@H]1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
SMILES canónico |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O |
Sinónimos |
pellotine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



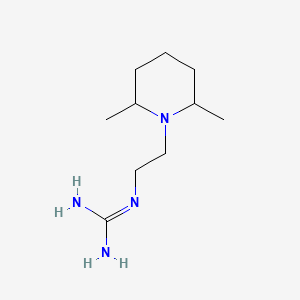
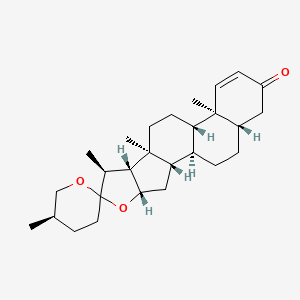
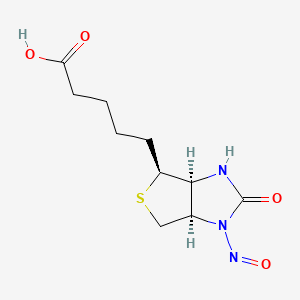
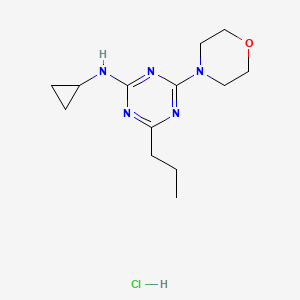

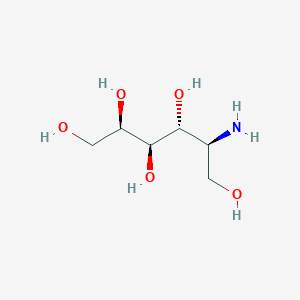
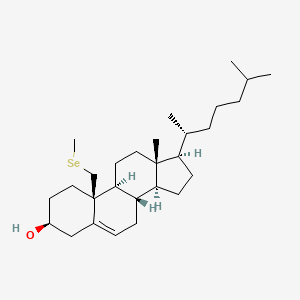
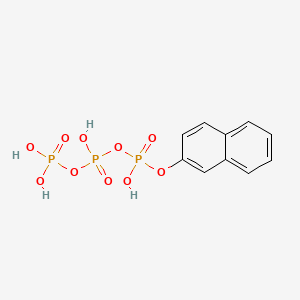
![(2S,4aR,6S,7S,8S,8aR)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1220698.png)
